molecular formula C18H30N4O15 B1141871 AMOA NON-NMDA GLUTAMATE RE CAS No. 209977-56-0

AMOA NON-NMDA GLUTAMATE RE

Cat. No.: B1141871
CAS No.: 209977-56-0
M. Wt: 542.4 g/mol
InChI Key: USUJSFZGKHCJBJ-UHFFFAOYSA-N
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Description

AMOA NON-NMDA GLUTAMATE RE is a compound that interacts with non-NMDA-type glutamate receptors. These receptors are a subtype of ionotropic glutamate receptors, which are critical for excitatory synaptic transmission in the brain. Unlike NMDA receptors, non-NMDA receptors do not require glycine as a co-agonist and are primarily involved in fast synaptic transmission.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid interacts with a variety of enzymes, proteins, and other biomolecules. It is responsible for the majority of fast excitatory synaptic transmission . Its overactivation can lead to excitotoxicity .

Cellular Effects

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMOA NON-NMDA GLUTAMATE RE typically involves the use of specific organic synthesis techniques. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods include the use of organic solvents, catalysts, and controlled reaction environments to ensure the purity and efficacy of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods are commonly employed.

Chemical Reactions Analysis

Types of Reactions

AMOA NON-NMDA GLUTAMATE RE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

AMOA NON-NMDA GLUTAMATE RE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Studied for its role in synaptic transmission and its effects on neuronal function.

    Medicine: Investigated for its potential therapeutic applications in neurological disorders, such as epilepsy and neurodegenerative diseases.

    Industry: Utilized in the development of pharmaceuticals and as a component in various chemical products.

Comparison with Similar Compounds

Similar Compounds

  • AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)
  • Kainate
  • NMDA (N-methyl-D-aspartate)

Uniqueness

AMOA NON-NMDA GLUTAMATE RE is unique in its specific interaction with non-NMDA-type glutamate receptors. Unlike NMDA receptors, which require glycine as a co-agonist, non-NMDA receptors are activated solely by glutamate. This distinction makes this compound a valuable tool for studying the specific roles of non-NMDA receptors in synaptic transmission and neurological function.

Properties

CAS No.

209977-56-0

Molecular Formula

C18H30N4O15

Molecular Weight

542.4 g/mol

IUPAC Name

2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid;trihydrate

InChI

InChI=1S/2C9H12N2O6.3H2O/c2*1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13;;;/h2*6H,2-3,10H2,1H3,(H,12,13)(H,14,15);3*1H2

InChI Key

USUJSFZGKHCJBJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N

Canonical SMILES

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.O.O.O

Synonyms

AMOA;  α-Amino-3-(carboxymethoxy)-5-methyl-4-isoxazolepropanoic Acid Hydrate (2:3)

Origin of Product

United States

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